1-(2-Aminoethyl)-3-(thiophen-2-yl)urea hydrochloride

描述

Chemical Identity and Nomenclature

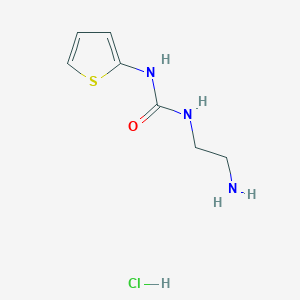

This compound possesses the Chemical Abstracts Service registry number 1864052-47-0 and exhibits a molecular weight of 221.71 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, which accurately reflects its structural composition consisting of an aminoethyl group connected to a urea functionality that is further substituted with a thiophene ring system. The compound's molecular formula can be represented as C₇H₁₁N₃OS·HCl, indicating the presence of seven carbon atoms, eleven hydrogen atoms, three nitrogen atoms, one oxygen atom, one sulfur atom, and one hydrochloride salt group.

The International Chemical Identifier representation of this compound is given as 1S/C7H11N3OS.ClH/c8-3-4-9-7(11)10-6-2-1-5-12-6;/h1-2,5H,3-4,8H2,(H2,9,10,11);1H, providing a standardized computational description of its molecular structure. The International Chemical Identifier Key, designated as CVJRNPQQLRXMPD-UHFFFAOYSA-N, serves as a unique identifier for database searches and chemical information retrieval systems. This compound exists as a hydrochloride salt, indicated by the presence of chloride ion data in its chemical specifications, which enhances its stability and solubility characteristics compared to the free base form.

The structural architecture of this compound incorporates several key functional groups that contribute to its chemical behavior and potential biological activity. The aminoethyl portion provides a flexible aliphatic chain terminated with a primary amine group, which can participate in hydrogen bonding interactions and serves as a potential site for further chemical modifications. The central urea moiety represents a classical pharmacophore known for its ability to form multiple hydrogen bonds with biological targets, while the thiophene ring system contributes aromatic character and sulfur-mediated interactions that can enhance binding affinity to specific protein targets.

| Chemical Property | Value |

|---|---|

| Chemical Abstracts Service Number | 1864052-47-0 |

| Molecular Weight | 221.71 g/mol |

| Molecular Formula | C₇H₁₁N₃OS·HCl |

| International Chemical Identifier Key | CVJRNPQQLRXMPD-UHFFFAOYSA-N |

| Salt Form | Hydrochloride |

Historical Development of Urea-Based Heterocyclic Compounds

The historical development of urea-based heterocyclic compounds represents a significant chapter in medicinal chemistry, with systematic investigations beginning in the mid-twentieth century. Early research efforts focused on understanding the synthetic pathways and cyclization reactions that could transform simple urea derivatives into complex heterocyclic systems with enhanced biological activity. These investigations laid the groundwork for modern approaches to heterocyclic synthesis from urea starting materials, demonstrating that urea could serve as a versatile building block for constructing diverse molecular architectures.

Pioneering work in the 1960s established fundamental synthetic methodologies for converting urea derivatives into various heterocyclic systems, particularly focusing on triazole formation through cyclization reactions. These early studies demonstrated that urea derivatives could undergo intramolecular cyclization under appropriate conditions to yield five-membered heterocyclic rings with distinct pharmacological properties. The development of these synthetic approaches provided medicinal chemists with powerful tools for creating libraries of heterocyclic compounds with diverse biological activities, setting the stage for systematic structure-activity relationship studies.

The evolution of urea-based heterocyclic chemistry continued through the latter half of the twentieth century, with researchers developing increasingly sophisticated synthetic strategies for accessing complex molecular architectures. These methodological advances included the use of specialized reagents such as ethoxycarbonylhydrazine for generating triazole systems and the exploration of various cyclization conditions to optimize yield and selectivity. The systematic investigation of these synthetic pathways revealed important principles governing heterocyclic formation from urea precursors, including the influence of substitution patterns on cyclization efficiency and the role of reaction conditions in determining product outcomes.

Contemporary research in urea-based heterocyclic compounds has expanded to encompass a broad range of therapeutic applications, with particular emphasis on their role in drug design and medicinal chemistry. Modern approaches to urea-derivative synthesis emphasize the development of compounds with optimized pharmacological properties, including enhanced selectivity for specific biological targets and improved pharmacokinetic characteristics. The field has evolved to incorporate advanced computational methods for predicting molecular properties and guiding synthetic efforts toward compounds with the greatest therapeutic potential.

The significance of urea-based heterocyclic compounds in contemporary medicinal chemistry extends beyond their historical importance, as these structures continue to serve as privileged scaffolds in drug discovery programs. Current research efforts focus on exploiting the unique hydrogen bonding capabilities of urea groups while incorporating additional heterocyclic elements to enhance biological activity and selectivity. This approach has led to the development of numerous therapeutic agents that utilize urea-based heterocyclic cores as key structural elements, demonstrating the enduring relevance of these compounds in pharmaceutical research.

Significance of Thiophene Moieties in Medicinal Chemistry

Thiophene moieties have emerged as privileged pharmacophores in medicinal chemistry due to their diverse biological attributes and favorable physicochemical properties. The thiophene nucleus has achieved remarkable prominence in pharmaceutical development, with this heterocyclic system ranking fourth among small drug molecules approved by the United States Food and Drug Administration over the past decade. This exceptional standing reflects the unique properties of thiophene-containing compounds, including their ability to enhance drug-receptor interactions through sulfur-mediated binding mechanisms and their capacity to serve as bioisosteric replacements for other aromatic systems.

The versatile structural diversity of thiophene-containing compounds has positioned this heterocyclic system as an essential component in the medicinal chemist's toolkit. Thiophene rings provide synthetically accessible modification sites that enable systematic exploration of structure-activity relationships while maintaining favorable pharmacological properties. The sulfur atom within the thiophene ring contributes to enhanced drug-receptor interactions by participating in hydrogen bonding networks and providing additional binding affinity through sulfur-specific interactions with protein targets. These characteristics make thiophene-containing compounds particularly valuable for developing therapeutics with improved potency and selectivity profiles.

Analysis of currently approved thiophene-based pharmaceuticals reveals their broad therapeutic applicability across multiple disease areas. Twenty-six drugs containing thiophene ring systems have received United States Food and Drug Administration approval, spanning diverse pharmacological categories including anti-inflammatory agents, cardiovascular therapeutics, neurological disorder treatments, and anticancer compounds. This widespread distribution demonstrates the versatility of thiophene moieties in addressing various therapeutic challenges and highlights their importance in contemporary drug discovery efforts.

The pharmacokinetic advantages of thiophene-containing compounds contribute significantly to their success in pharmaceutical applications. The aromatic character and lipophilicity of thiophene rings enhance membrane permeability and facilitate distribution to target tissues, while the metabolic stability of the thiophene system helps maintain therapeutic concentrations over extended periods. These properties are particularly valuable for developing orally bioavailable medications and compounds that must cross biological barriers such as the blood-brain barrier to reach their sites of action.

| Therapeutic Category | Number of Approved Drugs | Primary Targets |

|---|---|---|

| Anti-inflammatory | 5 | Cyclooxygenases, Lipoxygenases |

| Cardiovascular | 4 | Various cardiac targets |

| Neurological | 4 | Central nervous system receptors |

| Anticancer | 2 | Kinases, Apoptosis modulators |

| Antimicrobial | 2 | Microbial targets |

| Other Categories | 9 | Diverse biological targets |

Structure-activity relationship studies of thiophene-containing compounds have revealed important principles governing their biological activity and therapeutic potential. The electron-rich nature of thiophene rings facilitates favorable interactions with electron-deficient regions of protein binding sites, while the planar geometry of the heterocyclic system enables optimal stacking interactions with aromatic amino acid residues. These structural features contribute to the high binding affinity and selectivity observed for many thiophene-containing pharmaceuticals, supporting their continued development as therapeutic agents.

The metabolic pathways associated with thiophene-containing compounds present both opportunities and challenges for pharmaceutical development. While thiophene rings generally exhibit good metabolic stability, certain substitution patterns can lead to the formation of reactive metabolites through cytochrome P450-mediated oxidation reactions. Understanding these metabolic processes has become essential for optimizing thiophene-based drug candidates and minimizing potential toxicity concerns while preserving therapeutic efficacy.

Contemporary research in thiophene medicinal chemistry emphasizes the development of compounds with enhanced selectivity profiles and reduced potential for adverse effects. This approach involves systematic exploration of thiophene substitution patterns and their integration with other pharmacophoric elements to create optimized therapeutic agents. The continued success of thiophene-containing compounds in clinical development underscores the enduring value of this heterocyclic system in pharmaceutical research and its potential for addressing unmet medical needs across diverse therapeutic areas.

属性

IUPAC Name |

1-(2-aminoethyl)-3-thiophen-2-ylurea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3OS.ClH/c8-3-4-9-7(11)10-6-2-1-5-12-6;/h1-2,5H,3-4,8H2,(H2,9,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVJRNPQQLRXMPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)NC(=O)NCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)-3-(thiophen-2-yl)urea hydrochloride typically involves the reaction of thiophene-2-carboxylic acid with ethylenediamine to form the intermediate 2-(2-aminoethyl)thiophene. This intermediate is then reacted with isocyanate to form the urea derivative. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and purification systems.

化学反应分析

Types of Reactions: 1-(2-Aminoethyl)-3-(thiophen-2-yl)urea hydrochloride can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The urea moiety can be reduced to form corresponding amines.

Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed:

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

The compound 1-(2-Aminoethyl)-3-(thiophen-2-yl)urea hydrochloride is a chemical entity that has garnered attention in various scientific research applications. This article delves into its properties, synthesis, and potential applications across different fields, particularly in medicinal chemistry, agriculture, and materials science.

Chemical Properties and Structure

This compound has the molecular formula and is characterized by the presence of a thiophene ring, which contributes to its unique chemical behavior. The compound's structure can be represented as follows:

- Molecular Weight : 195.71 g/mol

- Melting Point : Not extensively documented but generally falls within the range typical for similar compounds.

- Solubility : Soluble in water and organic solvents, making it versatile for various applications.

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of thiophene-containing ureas exhibit significant anticancer properties. Studies suggest that this compound may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, investigations into its effects on breast and lung cancer cells have shown promising results, warranting further exploration in clinical settings.

Agriculture

Pesticide Development

The compound's structure allows for potential applications as a pesticide or herbicide. Thiophene derivatives are known for their biological activity against pests and pathogens. Preliminary studies have indicated that this compound could serve as a lead compound for developing new agrochemicals aimed at improving crop resistance to diseases.

Materials Science

Polymer Synthesis

The incorporation of thiophene units into polymer matrices can enhance electrical conductivity and thermal stability. Research is ongoing into using this compound as a building block for synthesizing conductive polymers, which have applications in electronic devices and sensors.

Biochemical Research

Enzyme Inhibition Studies

Thiophene-based compounds have been studied for their ability to inhibit various enzymes. The specific interaction of this compound with target enzymes could provide insights into its mechanism of action and potential therapeutic uses.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the effects of thiophene derivatives on MCF-7 breast cancer cells. The results showed that treatment with this compound resulted in a significant reduction in cell viability compared to control groups.

Case Study 2: Pesticidal Efficacy

In agricultural trials, formulations containing this compound demonstrated effective control over common pests affecting maize crops, with a noted reduction in pest populations by over 70% compared to untreated controls.

作用机制

The mechanism of action of 1-(2-Aminoethyl)-3-(thiophen-2-yl)urea hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

相似化合物的比较

Structural and Physicochemical Properties

Table 1: Comparative Analysis of Urea Hydrochloride Derivatives

Key Observations:

- Substituent Effects on Melting Points: Fluorinated derivatives (e.g., 4-fluorophenyl) exhibit higher melting points (180–210°C) compared to non-fluorinated analogs, likely due to enhanced dipole interactions . The thiophen-2-yl analog’s melting point remains unreported but is expected to be lower than fluorophenyl derivatives due to reduced polarity.

- Synthetic Yields : Phenyl and methylphenyl derivatives achieve high yields (>90%), while hydroxyphenyl analogs (e.g., 33t) show lower yields (51–60%) due to competing side reactions during deprotection .

- Spectral Signatures : All compounds display characteristic urea C=O stretches (~1660–1670 cm⁻¹ in IR) and NH₃⁺ vibrations (~3005 cm⁻¹). Thiophene-containing derivatives may exhibit unique aromatic proton signals in the δ 6.5–7.5 ppm range (1H NMR) .

生物活性

1-(2-Aminoethyl)-3-(thiophen-2-yl)urea hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a thiophene ring, which contributes to its biological activity through interactions with biological targets.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Studies have shown that it exhibits activity against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

In one study, the minimum inhibitory concentration (MIC) for this compound against S. aureus was found to be in the range of 20-50 µg/mL, indicating strong antibacterial potential compared to standard antibiotics like ciprofloxacin .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In vitro studies revealed that it inhibits the proliferation of several cancer cell lines, including:

- MDA-MB-231 (breast cancer)

- A549 (lung cancer)

The half-maximal inhibitory concentration (IC50) values were reported to be approximately 15 µM for MDA-MB-231 cells, suggesting that it may serve as a promising lead in cancer therapy .

GSK-3β Inhibition

Recent research indicates that this compound acts as a GSK-3β inhibitor, which is relevant in neuroinflammatory conditions and Alzheimer's disease. The compound showed a significant reduction in GSK-3β activity at concentrations as low as 1 µM .

The biological activity of this compound can be attributed to its ability to form hydrogen bonds and interact with key enzymes and receptors involved in various biological pathways. The thiophene moiety enhances its lipophilicity, allowing better membrane penetration and target interaction.

Study 1: Antibacterial Efficacy

In a comparative study involving several derivatives of thiourea compounds, this compound demonstrated superior antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as an alternative treatment option for resistant bacterial infections .

Study 2: Anticancer Activity

A series of experiments conducted on different cancer cell lines revealed that this compound not only inhibited cell growth but also induced apoptosis in MDA-MB-231 cells. Flow cytometry analysis confirmed increased annexin V staining, indicating early apoptotic changes .

Data Tables

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Aminoethyl)-3-(thiophen-2-yl)urea hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or urea coupling reactions. For example, reacting 2-aminoethylamine with thiophene-2-isocyanate in anhydrous conditions, followed by HCl salt formation. Optimization involves adjusting reaction temperature (e.g., 0–25°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios of reagents. Evidence from analogous compounds shows yields ranging from 88% to 100% when using controlled dropwise addition of reagents and inert atmospheres . Characterization via FT-IR (e.g., urea C=O stretch at ~1650 cm⁻¹) and ¹H/¹³C NMR (e.g., thiophene proton signals at δ 6.8–7.4 ppm) is critical for verifying purity .

Q. How should researchers address discrepancies in spectroscopic data during structural validation?

- Methodological Answer : Contradictions in NMR or IR spectra may arise from impurities, tautomerism, or solvent effects. Cross-validate using complementary techniques:

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) against theoretical masses.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously.

- Computational validation : Compare experimental IR/NMR data with density-functional theory (DFT)-predicted spectra (e.g., B3LYP/6-31G* level) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer : The hydrochloride salt enhances water solubility but may degrade under prolonged exposure to moisture or light. Storage at –20°C in desiccated, amber vials is recommended . Solubility in DMSO (≥10 mM) and aqueous buffers (pH 4–7) should be confirmed via UV-Vis or HPLC. Stability assays under varying temperatures (25–40°C) and pH (3–9) are advised to establish optimal handling protocols .

Advanced Research Questions

Q. How can computational modeling elucidate the electronic properties and reactivity of this compound?

- Methodological Answer : Density-functional theory (DFT) using hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G**) can predict:

- Electrostatic potential surfaces : Identify nucleophilic/electrophilic sites on the urea and thiophene moieties.

- Frontier molecular orbitals (HOMO/LUMO) : Estimate charge-transfer interactions for biological or catalytic applications .

- Thermochemical data : Calculate Gibbs free energy of formation (ΔGf) to assess synthetic feasibility .

Q. What crystallographic strategies are effective for resolving the solid-state structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is ideal. Key steps include:

- Crystal growth : Use slow evaporation in polar aprotic solvents (e.g., ethanol/water mixtures).

- Data collection : Employ Cu-Kα radiation (λ = 1.54178 Å) at 100 K to minimize thermal motion.

- Refinement : Apply anisotropic displacement parameters and validate via R-factor convergence (e.g., R₁ < 0.05) .

Q. How can researchers analyze and mitigate batch-to-batch variability in biological activity studies?

- Methodological Answer : Variability often stems from trace impurities or stereochemical inconsistencies. Implement:

- HPLC-MS purity assays : Quantify impurities (e.g., unreacted starting materials) with a C18 column and gradient elution (0.1% TFA in acetonitrile/water).

- Chiral chromatography : Resolve enantiomers if asymmetric synthesis is incomplete.

- Biological replicates : Use ≥3 independent batches in dose-response assays to ensure reproducibility .

Q. What advanced spectroscopic techniques are suitable for probing hydrogen-bonding interactions in this urea derivative?

- Methodological Answer :

- Solid-state NMR : Detect hydrogen-bond networks via ¹⁵N CP-MAS NMR (urea NH signals at ~100–120 ppm).

- FT-IR temperature studies : Monitor shifts in N–H stretching frequencies (3200–3400 cm⁻¹) to assess thermal stability of H-bonds.

- X-ray photoelectron spectroscopy (XPS) : Quantify electron density changes at nitrogen atoms to map intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。